N-(4-acetylphenyl)-2-(4-methoxyphenoxy)ethanesulfonamide

Description

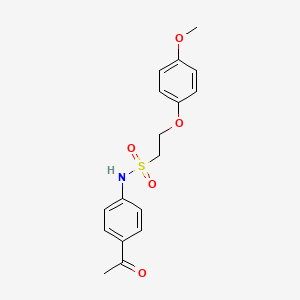

N-(4-Acetylphenyl)-2-(4-methoxyphenoxy)ethanesulfonamide is a sulfonamide derivative characterized by a central ethanesulfonamide scaffold substituted with a 4-acetylphenyl group (electron-withdrawing acetyl moiety) and a 4-methoxyphenoxy group (electron-donating methoxy group).

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-(4-methoxyphenoxy)ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5S/c1-13(19)14-3-5-15(6-4-14)18-24(20,21)12-11-23-17-9-7-16(22-2)8-10-17/h3-10,18H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXYMJCUWAYJGRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)CCOC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-(4-methoxyphenoxy)ethanesulfonamide typically involves a multi-step process:

Formation of 4-acetylphenylamine: This can be achieved by acetylation of aniline using acetic anhydride under acidic conditions.

Preparation of 4-methoxyphenoxyethane: This involves the reaction of 4-methoxyphenol with ethylene oxide in the presence of a base such as potassium hydroxide.

Sulfonamide Formation: The final step involves the reaction of 4-acetylphenylamine with 4-methoxyphenoxyethane in the presence of a sulfonyl chloride, such as ethanesulfonyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-(4-methoxyphenoxy)ethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(4-acetylphenyl)-2-(4-methoxyphenoxy)ethanesulfonamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use as a probe to study enzyme interactions due to its sulfonamide group.

Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory or antimicrobial drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(4-acetylphenyl)-2-(4-methoxyphenoxy)ethanesulfonamide exerts its effects depends on its application. In medicinal chemistry, the sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit enzymes such as dihydropteroate synthase in bacteria, thereby exhibiting antimicrobial activity. The aromatic groups may also interact with various molecular targets through π-π stacking interactions.

Comparison with Similar Compounds

Structural Analogues from (E)-N-Aryl-2-Arylethenesulfonamide Series

Key analogs from and share the sulfonamide backbone but differ in substituents and stereochemistry:

Key Observations :

- Stereochemistry : Unlike ethene-linked analogs (6d, 6e), the ethane linker in the target compound reduces conformational rigidity, which may affect pharmacokinetic stability .

- Biological Activity : Analogs like 6s (with nitro and trimethoxy groups) exhibit enhanced cytotoxicity in cancer cell lines, suggesting that electron-deficient groups (e.g., acetyl) in the target compound may similarly modulate activity .

Comparison with Non-Ethene-Linked Sulfonamides

and describe sulfonamides with ethane or ethylene linkers but distinct substituents:

Key Observations :

- Bulkiness : The naphthyl group in may hinder membrane permeability compared to the acetylphenyl group in the target compound.

- Linker Flexibility : The ethanesulfonamide linker in the target compound offers greater synthetic versatility than the carbamate group in Peliglitazar .

Physicochemical and Spectroscopic Properties

1H NMR Trends :

- Acetyl Resonance : The acetyl group in the target compound would show a singlet near δ 2.5–2.7 ppm (CH3CO), distinct from methoxy signals (δ 3.6–3.8 ppm) observed in analogs like 6e .

- Sulfonamide NH : Expected near δ 9.5–10.0 ppm (broad), similar to 6e (δ 9.53 ppm) .

Melting Points :

- The target compound’s melting point is likely higher than 6d (98–100°C) but lower than 6s (172–174°C) due to intermediate polarity from the acetyl group .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-acetylphenyl)-2-(4-methoxyphenoxy)ethanesulfonamide, and how can reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves Friedel-Crafts alkylation followed by dehydration or reduction. For example, sulfonamide intermediates (e.g., 2-oxo-2-arylethanesulfonamide) are prepared using sulfamoyl acetyl chloride derivatives and aromatic substrates under inert atmospheres (N₂/Ar). Yields (~58–88%) depend on temperature control, solvent choice (e.g., THF, DCM), and stoichiometric ratios .

- Key Steps :

- Friedel-Crafts alkylation : Requires excess trimethoxybenzene for electrophilic substitution .

- Reduction : NaBH₄ in THF at 0°C for selective reduction of ketones to alcohols .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- 1H/13C NMR : Confirm regiochemistry of methoxy and acetyl groups (e.g., δ 3.85 ppm for OCH₃ in CDCl₃) and sulfonamide NH signals (δ 6.43 ppm) .

- HRMS : Validate molecular weight (e.g., [M+H]+ m/z 379.0302 for analogs) .

- HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .

Q. How does the compound’s solubility and stability affect experimental design?

- Solubility : Poor aqueous solubility necessitates polar aprotic solvents (DMSO, DMF) for biological assays. Stability tests under varying pH (4–9) and temperatures (4–37°C) are recommended to identify degradation products .

Q. What crystallographic methods are used to resolve its 3D structure?

- X-ray crystallography : SHELXL (via SHELX suite) refines high-resolution data. Key parameters:

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

- Substituent effects : Compare analogs (e.g., nitro vs. methoxy groups at C4) to assess impacts on enzyme inhibition (e.g., IC₅₀ shifts from 10 nM to 1 µM). Molecular docking (AutoDock Vina) identifies binding poses with targets like kinases or GPCRs .

- Functional group swaps : Replace acetylphenyl with indole or thiophene moieties to modulate lipophilicity (logP) .

Q. How to resolve contradictions in reported bioactivity data (e.g., cytotoxicity vs. therapeutic efficacy)?

- Dose-response analysis : Use Hill slopes to distinguish specific vs. off-target effects. For example, low µM cytotoxicity in MTT assays may arise from mitochondrial disruption, while nM-range IC₅₀ values indicate target specificity .

- Orthogonal assays : Confirm enzyme inhibition (e.g., fluorescence polarization) alongside cell-based readouts .

Q. What computational strategies predict pharmacokinetic properties?

- ADME profiling : SwissADME predicts poor blood-brain barrier penetration (TPSA >90 Ų) and CYP3A4 metabolism. MD simulations (AMBER) assess plasma protein binding (e.g., >90% albumin affinity) .

Q. How to validate in vitro findings in vivo while addressing interspecies variability?

- Rodent models : Dose at 10–50 mg/kg (oral) with LC-MS/MS quantification of plasma/tissue levels. Adjust for metabolic differences (e.g., murine CYP2D6 vs. human isoform) .

Q. What mechanistic insights explain its dual action on enzymes and receptors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.